molecular formula C19H27N3O6 B1330044 Glutamyl-valyl-phenylalanine CAS No. 31461-61-7

Glutamyl-valyl-phenylalanine

Cat. No. B1330044
CAS RN: 31461-61-7
M. Wt: 393.4 g/mol
InChI Key: FVGOGEGGQLNZGH-DZKIICNBSA-N
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Description

Glutamyl-valyl-phenylalanine (GVP) is a synthetic molecule composed of glutamic acid, valine, and phenylalanine. It is a dipeptide composed of gamma-glutamate and phenylalanine, and is a proteolytic breakdown product of larger proteins . It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase .


Synthesis Analysis

The synthesis of GVP involves two different biosynthetic pathways. The first pathway consists of two steps. In the first step, γ-Glu-Val (γ-EV) is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p)2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG). This reaction is carried out mainly by the (Dug2p-Dug3p)2 complex .


Molecular Structure Analysis

The molecular formula of GVP is C19H27N3O6 . It is a dipeptide composed of gamma-glutamate and phenylalanine . The structure of GVP is determined by the arrangement of these amino acids and the peptide bonds that connect them.


Chemical Reactions Analysis

GVP is involved in several chemical reactions. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . Moreover, it can be produced in yeast as products of several physiologically important reactions .


Physical And Chemical Properties Analysis

GVP is a solid compound at room temperature . It is stable under normal conditions and does not react with strong oxidizing agents .

Scientific Research Applications

Impact on Protein Synthesis

Glutamine, a component of Glutamyl-valyl-phenylalanine, is known to significantly stimulate protein synthesis in various cellular systems, including normal and neoplastic cells. Studies have demonstrated that glutamine facilitates the incorporation of amino acids like phenylalanine into proteins of human tissue cultures and Ehrlich ascites tumor cells, highlighting its critical role in protein formation and cellular metabolism (Rabinovitz, Olson, & Greenberg, 1959).

Metabolic Profiling and Insulin Resistance

Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine (components of Glutamyl-valyl-phenylalanine), and metabolic diseases such as insulin resistance and type 2 diabetes. Studies indicate significant variations in the levels of these amino acids in insulin-resistant subjects, suggesting their potential role in metabolic dysregulation and disease pathogenesis (Palmer et al., 2015).

Influence on Taste Perception

The gamma-glutamyl derivatives of certain amino acids, including phenylalanine and valine, have been studied for their impact on taste. Gamma-glutamylization of these amino acids can reduce bitterness and enhance sourness, indicating potential applications in food science and industry (Suzuki, Kajimoto, & Kumagai, 2002).

Enzymatic Synthesis and Applications

The enzymatic synthesis of gamma-glutamyl-phenylalanine using bacterial gamma-glutamyltranspeptidase has been explored, with potential applications in biotechnology and food industries. This research opens avenues for the biocatalytic production of gamma-glutamyl compounds, which have several industrial applications (Chi et al., 2017).

Nitrogen Metabolism in Plants

Studies on nitrogen recycling in plants, specifically in the phenylpropanoid metabolic pathway, have shed light on the role of phenylalanine in this process. Research demonstrates that the ammonium ion produced from phenylalanine is assimilated and recycled, highlighting its significance in plant nitrogen metabolism (Singh, Lewis, & Towers, 1998).

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOGEGGQLNZGH-DZKIICNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953473
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamyl-valyl-phenylalanine

CAS RN

31461-61-7
Record name Glutamyl-valyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Ramponi, G Cappugi, P Nassi - Biochemical and Biophysical Research …, 1970 - Elsevier
When the tritiation method for C-terminal analysis is applied to glutathione the labelling of glutamic acid is evident in addition to that of the C-terminal amino acid. It is possible that …
Number of citations: 12 www.sciencedirect.com
G Cappugi, P Nassi, C Treves, G Ramponi - Experientia, 1971 - Springer
… Ribonuclease and glutamylvalyl-phenylalanine were purchased from SIGMA Chem. Co., tritiated water from NEN Chemicals GmbH, Liquifluor 25x from Nuclear Chicago. All reagents …
Number of citations: 10 link.springer.com
F Pesaro, H Koblet - Experientia, 1971 - Springer
… Ribonuclease and glutamylvalyl-phenylalanine were purchased from SIGMA Chem. Co., tritiated water from NEN Chemicals GmbH, Liquifluor 25x from Nuclear Chicago. All reagents …
Number of citations: 4 link.springer.com

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